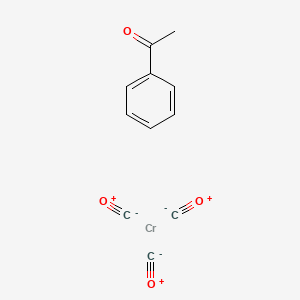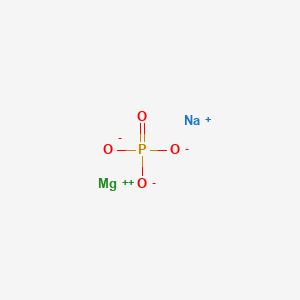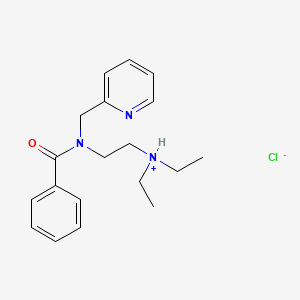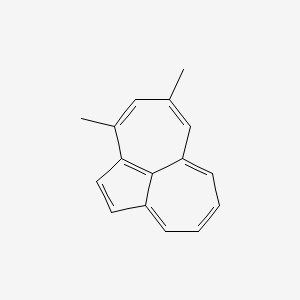
Cyclopenta(ef)heptalene, 3,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta(ef)heptalene, 3,5-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C16H14 and a molecular weight of 206.2824 g/mol . This compound is known for its unique structure, which consists of fused cyclopentane and heptalene rings, and the presence of two methyl groups at the 3 and 5 positions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta(ef)heptalene, 3,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopentadiene and heptalene derivatives, followed by methylation at the 3 and 5 positions . The reaction conditions often require the presence of a strong acid or base to facilitate the cyclization and methylation processes .
Industrial Production Methods
Industrial production of Cyclopenta(ef)heptalene, 3,5-dimethyl- may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .
化学反応の分析
Types of Reactions
Cyclopenta(ef)heptalene, 3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the aromatic rings to more saturated structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
科学的研究の応用
Cyclopenta(ef)heptalene, 3,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of Cyclopenta(ef)heptalene, 3,5-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Cyclopenta(ef)heptalene: The parent compound without the methyl groups.
3,5,8,10-Tetramethylcyclopenta(ef)heptalene: A derivative with additional methyl groups at the 8 and 10 positions.
Aceheptylene: A related compound with a similar polycyclic structure.
Uniqueness
Cyclopenta(ef)heptalene, 3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl groups at the 3 and 5 positions can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
特性
CAS番号 |
20672-23-5 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC名 |
5,7-dimethyltricyclo[7.4.1.04,14]tetradeca-1(13),2,4(14),5,7,9,11-heptaene |
InChI |
InChI=1S/C16H14/c1-11-9-12(2)15-8-7-13-5-3-4-6-14(10-11)16(13)15/h3-10H,1-2H3 |
InChIキー |
WZDANNXTVDLMBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C3C2=C(C=C3)C(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
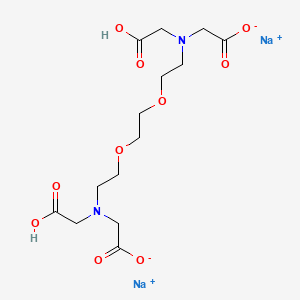
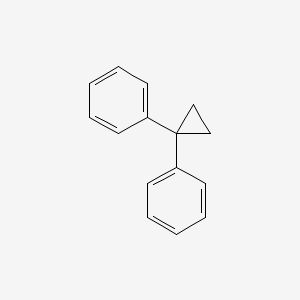
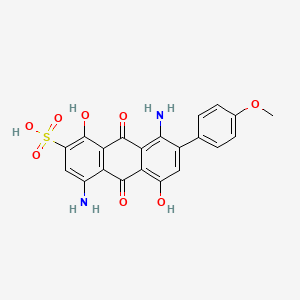
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
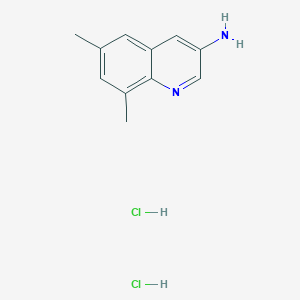

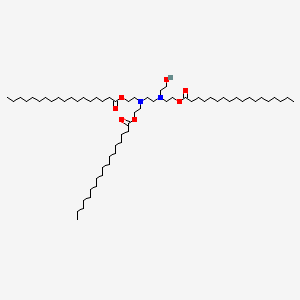
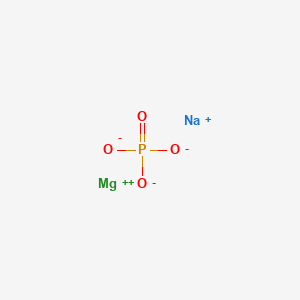

![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
